molecular formula C11H8ClNO2 B3253949 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride CAS No. 22980-10-5

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No. B3253949
CAS RN: 22980-10-5
M. Wt: 221.64 g/mol
InChI Key: MBAONGDWDAMRIY-UHFFFAOYSA-N
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Description

The compound “2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest among researchers. For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA) has been synthesized and studied for its therapeutic potential .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex. For instance, the compound 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has been studied using in silico docking and dynamic simulations .


Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, the indole derivative MMINA has been found to reverse Cisplatin-induced NO and malondialdehyde (MDA) augmentation while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be diverse. For example, the compound 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine has a molecular weight of 206.31 g/mol, and its InChI Key is OPGILXBGYTVCII-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Evaluation

In vitro enzyme inhibition studies have revealed that 3-substitue 2-methyl indole analogs, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, exhibit moderate to good inhibitory activities against Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) . These enzymes play crucial roles in many biological functions, particularly in central nervous system functions .

Bioinformatics Analysis

Bioinformatics analysis of indole analogs, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, on AChE and GST activities has been conducted . The study aimed to predict ADMET and pharmacokinetic properties of the 3-substitue 2-methyl indole analogs and reveal the possible interactions between these analogs and selected enzymes .

Drug Discovery

The development of new drugs with potential therapeutic applications is one of the complex and difficult processes in the pharmaceutical industry . The 3-substitue 2-methyl indole analogs, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, have been synthesized and evaluated for their biological activities against AChE and GST enzymes . These studies contribute to the discovery of potential inhibitors of the AChE and GST receptors .

Synthesis of New Compounds

The compound in the title was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

Molecular Docking Studies

Molecular docking studies of 3-substitue 2-methyl indole analogs, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, were carried out in the active site of AChE/GST to gain insight into the interaction modes of the synthesized analogs and rationalize structure-activity relationship .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary. For instance, the compound 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAONGDWDAMRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268776
Record name 2-Methyl-α-oxo-1H-indole-3-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

CAS RN

22980-10-5
Record name 2-Methyl-α-oxo-1H-indole-3-acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22980-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-α-oxo-1H-indole-3-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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